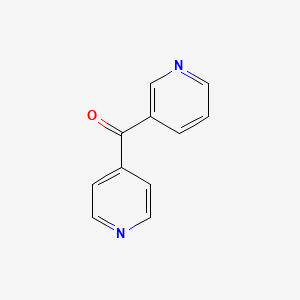

Pyridin-3-yl(pyridin-4-yl)methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

pyridin-3-yl(pyridin-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c14-11(9-3-6-12-7-4-9)10-2-1-5-13-8-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKNBEXFZRUHWSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Pyridin-3-yl(pyridin-4-yl)methanone: A Technical Guide to Properties, Synthesis, and Applications

This guide serves as a technical reference for Pyridin-3-yl(pyridin-4-yl)methanone (CAS 56970-93-5), a critical heteroaryl ketone scaffold used in coordination chemistry and pharmaceutical synthesis.[1]

Executive Summary

Pyridin-3-yl(pyridin-4-yl)methanone (also known as 3-pyridyl 4-pyridyl ketone or 3,4'-dipyridyl ketone) is an unsymmetrical diaryl ketone featuring two distinct nitrogen environments.[1][2][3] Unlike its symmetrical isomers (e.g., di-2-pyridyl ketone), the 3,4'-isomer offers unique steric and electronic properties, making it a "privileged scaffold" in two domains:

-

Metallosupramolecular Chemistry: It acts as an angular ditopic ligand capable of bridging metal centers (particularly Ag(I)) to form helical polymers and 2D networks.

-

Medicinal Chemistry: It serves as a precursor for kinase inhibitors (e.g., CDK8/19) and is a known oxidative degradation product of nicotine alkaloids.

Chemical Identity & Physicochemical Profile[5][6][7][8][9][10]

| Property | Data |

| IUPAC Name | Pyridin-3-yl(pyridin-4-yl)methanone |

| Common Names | 3-pyridyl 4-pyridyl ketone; 3,4'-Dipyridyl ketone |

| CAS Registry Number | 56970-93-5 |

| Molecular Formula | C₁₁H₈N₂O |

| Molecular Weight | 184.19 g/mol |

| SMILES | O=C(c1cnccc1)c2ccncc2 |

| Physical State | Solid (Crystalline) |

| Solubility | Soluble in DCM, MeOH, EtOH, DMSO; Sparingly soluble in water. |

| pKa (Calculated) | ~3.2 (Pyridine N), ~2.8 (Second Pyridine N) |

Structural Analysis

The molecule possesses two non-equivalent pyridine rings connected by a carbonyl bridge. The 3-pyridyl nitrogen is in a meta position relative to the carbonyl, while the 4-pyridyl nitrogen is para. This asymmetry creates a dipole moment and distinct coordination vectors, preventing the formation of simple chelates (unlike 2,2'-dipyridyl ketone) and favoring bridging modes.

Synthetic Routes & Optimization

The synthesis of unsymmetrical dipyridyl ketones requires regioselective control to avoid homocoupling byproducts. The most robust method involves the nucleophilic attack of a 3-pyridyl metallospecies on a 4-substituted pyridine electrophile.

Method A: Lithiation-Nucleophilic Addition (Recommended)

This protocol offers the highest regioselectivity and yield (~63%).

Mechanism: Halogen-lithium exchange generates a nucleophilic 3-pyridyl species, which attacks the electron-deficient nitrile carbon of 4-cyanopyridine. The resulting imine salt is hydrolyzed to the ketone.

Protocol:

-

Reagents: 3-Bromopyridine (1.0 eq), n-Butyllithium (1.1 eq, 2.5M in hexanes), 4-Cyanopyridine (1.0 eq), dry Diethyl Ether or THF.

-

Lithiation: Cool a solution of 3-bromopyridine in dry ether to -78°C under Argon. Add n-BuLi dropwise over 20 mins. Stir for 30 mins to generate 3-pyridyllithium.

-

Addition: Dissolve 4-cyanopyridine in dry ether and add it slowly to the lithiated species at -78°C. The solution will likely change color (deep red/orange) due to the formation of the imine anion.

-

Warming: Allow the mixture to warm to 0°C over 2 hours.

-

Hydrolysis: Quench with 2M HCl (aq) and stir vigorously for 1 hour to hydrolyze the intermediate ketimine.

-

Workup: Neutralize the aqueous layer with NaOH or Na₂CO₃ to pH ~9. Extract with DCM (3x). Dry over MgSO₄ and concentrate.

-

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (EtOAc/Hexane gradient).

Method B: Oxidative Coupling (Alternative)

Oxidation of the corresponding alcohol (pyridin-3-yl(pyridin-4-yl)methanol) using MnO₂ or Swern conditions. This requires the prior synthesis of the alcohol, typically via Grignard addition to an aldehyde.

Visualization of Synthetic Pathway

Caption: Regioselective synthesis via lithiation of 3-bromopyridine and subsequent attack on 4-cyanopyridine.

Reactivity & Functionalization[11][12]

Coordination Chemistry (Ligand Behavior)

The 3,4'-dipyridyl ketone acts as a non-chelating bridging ligand . The vector angle between the nitrogen lone pairs prevents binding to a single metal ion. Instead, it facilitates the formation of:

-

1D Coordination Polymers: With Ag(I) salts (e.g., AgClO₄, AgBF₄).

-

Helical Structures: The flexible ketone bridge allows the ligand to twist, supporting the formation of single and double helices in supramolecular assemblies.

-

2D Sheets: Observed with specific counterions like trifluoroacetate.

Reduction

The carbonyl group is readily reduced to the alcohol using NaBH₄ in methanol. This alcohol (pyridin-3-yl(pyridin-4-yl)methanol) is also a valuable ligand but possesses hydrogen-bonding capability (donor/acceptor) absent in the ketone.

Quaternization

Reaction with methyl iodide (MeI) typically occurs at the 4-pyridyl nitrogen first, as it is generally more nucleophilic and less sterically hindered than the 3-pyridyl nitrogen in this scaffold, though mixtures can occur without careful stoichiometry control.

Applications in Research

Drug Discovery

-

Kinase Inhibition: The scaffold serves as a core for designing inhibitors of CDK8 and CDK19, which are implicated in oncogenesis. The pyridine rings provide hydrogen bond acceptor motifs crucial for the ATP-binding pocket.

-

Nicotine Metabolites: Identified as a degradation product of nicotine and related alkaloids, relevant in toxicology and tobacco product analysis.

Materials Science

-

Metal-Organic Frameworks (MOFs): Used as a spacer ligand to modulate pore size and topology. The ketone moiety can participate in weak hydrogen bonding (C-H...O), influencing crystal packing.

Coordination Workflow Diagram

Caption: Divergent supramolecular assembly pathways dependent on counterion selection.

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin. Treat as a potential acute toxin if swallowed (similar to other pyridine derivatives).

-

Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or moisture absorption.

-

Disposal: Dispose of as hazardous organic waste containing nitrogen.

References

- Synthesis via Lithiation: Chemistry of Heterocyclic Compounds: Pyridine and Its Derivatives, Part III. (Confirming the reaction of 3-pyridyllithium with 4-cyanopyridine to yield the ketone).

-

Coordination Chemistry (Ag(I) Complexes)

-

McMorran, D. A. et al. "Ag(I) containing supramolecular architectures with flexible asymmetric ligands." University of Otago Thesis/Research.

-

- Physical Properties & CAS: ChemBridge / ChemExpress Catalog D

-

Pharmaceutical Relevance

-

Frontiers in Chemistry, 2021.[4] "Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products" (Identification as degradation product).

-

Sources

Technical Profile: Pyridin-3-yl(pyridin-4-yl)methanone

CAS Number: 56970-93-5 Synonyms: 3-Pyridyl 4-pyridyl ketone; 3,4'-Dipyridyl ketone; Methanone, 3-pyridinyl-4-pyridinyl-[1]

Executive Summary

Pyridin-3-yl(pyridin-4-yl)methanone (CAS 56970-93-5) is a heteroaromatic ketone featuring two distinct pyridine rings (3-position and 4-position) connected by a carbonyl bridge.[2][3][4] Unlike its symmetrical isomer di-2-pyridyl ketone (dpk), the 3,4'-isomer possesses unique steric and electronic properties due to the non-equivalent nitrogen positioning. This asymmetry makes it a critical ligand in the design of coordination polymers (MOFs) and a versatile intermediate in the synthesis of bis-pyridinium oximes (nerve agent antidotes) and kinase inhibitors .

This technical guide provides a rigorous analysis of its physicochemical properties, a validated synthesis protocol via lithiation, and an overview of its applications in materials science and medicinal chemistry.

Physicochemical Identity

| Property | Data | Note |

| CAS Number | 56970-93-5 | Verified Isomer Specific |

| Molecular Formula | C₁₁H₈N₂O | - |

| Molecular Weight | 184.19 g/mol | - |

| SMILES | O=C(c1cnccc1)c2ccncc2 | 3,4'-connectivity |

| InChI Key | PAMJMJCMSLYAJU-UHFFFAOYSA-N | - |

| Physical State | Solid (Crystalline) | Typically off-white to pale yellow |

| Solubility | Soluble in DCM, CHCl₃, MeOH; Sparingly in H₂O | Lipophilic character dominates |

| pKa (Calc) | ~3.2 (Py-N), ~4.8 (Py-N) | Estimated; N4 is more basic than N3 |

Synthesis: Mechanistic Pathways & Protocol

The synthesis of 3,4'-dipyridyl ketone is non-trivial due to the electron-deficient nature of the pyridine rings, which disfavors Friedel-Crafts acylation. The most robust method involves halogen-lithium exchange followed by nucleophilic attack on a nitrile or ester.

3.1. Core Synthetic Pathway (Lithiation Route)

This method utilizes 3-bromopyridine as the nucleophilic source (via lithiation) and 4-cyanopyridine as the electrophile. This route prevents the formation of symmetrical byproducts common in other methods.

Reaction Scheme:

-

Lithiation: 3-Bromopyridine + n-BuLi

3-Lithiopyridine (at -78°C). -

Addition: 3-Lithiopyridine + 4-Cyanopyridine

Imine Intermediate (Lithio-ketimine). -

Hydrolysis: Imine + H₃O⁺

Pyridin-3-yl(pyridin-4-yl)methanone.

3.2. Synthesis Workflow Diagram

Caption: Step-wise synthesis of 3,4'-dipyridyl ketone via cryogenic lithiation and nitrile addition.

3.3. Detailed Experimental Protocol

Note: All steps must be performed under an inert atmosphere (Argon/Nitrogen) using anhydrous solvents.

-

Equipment: Flame-dried 3-neck round-bottom flask (250 mL), addition funnel, low-temperature thermometer, magnetic stirrer.

-

Reagents:

-

3-Bromopyridine (1.0 eq, 15.8 g, 100 mmol)

-

n-Butyllithium (1.05 eq, 2.5 M in hexanes)

-

4-Cyanopyridine (1.0 eq, 10.4 g, 100 mmol)

-

Diethyl ether or THF (Anhydrous, 150 mL)

-

-

Procedure:

-

Step A (Lithiation): Dissolve 3-bromopyridine in anhydrous ether/THF. Cool the solution to -78°C (dry ice/acetone bath).

-

Step B: Add n-BuLi dropwise over 30 minutes, maintaining internal temperature below -70°C. Stir for 15 minutes to ensure complete formation of 3-lithiopyridine.

-

Step C (Addition): Dissolve 4-cyanopyridine in a minimum volume of anhydrous THF. Add this solution dropwise to the lithiated mixture at -78°C. The solution color typically shifts to deep red/orange.

-

Step D: Allow the reaction to warm slowly to 0°C over 2 hours, then stir at room temperature for 1 hour.

-

Step E (Hydrolysis): Quench the reaction carefully with 2M HCl (50 mL). Stir vigorously for 30 minutes to hydrolyze the imine intermediate.

-

Step F (Workup): Basify the aqueous layer to pH ~9 using Na₂CO₃. Extract with DCM (3 x 50 mL). Dry combined organics over MgSO₄, filter, and concentrate in vacuo.

-

Step G (Purification): Recrystallize from ethanol/hexane or purify via flash column chromatography (SiO₂, EtOAc/Hexane gradient).

-

Applications in Research & Industry

4.1. Coordination Chemistry (MOFs)

The 3,4'-dipyridyl ketone acts as a non-linear ditopic ligand . Unlike linear 4,4'-bipyridine, the 3,4'-geometry introduces a "kink" (approx. 120° angle) in the coordination backbone.

-

Mechanism: The ketone oxygen can participate in weak hydrogen bonding, while the two pyridyl nitrogens coordinate to metal centers (e.g., Cu(I), Ag(I)).

-

Outcome: Formation of "stair-like" ribbons or helical coordination polymers, often used in catalysis or gas storage research.

4.2. Pharmaceutical Intermediates

-

AChE Reactivators: The ketone is a direct precursor to bis-pyridinium oximes . Reaction with hydroxylamine yields the oxime, which is then quaternized with dihalides to form antidotes for organophosphate poisoning (e.g., Sarin, Soman).

-

Kinase Inhibitors: The scaffold is utilized in the synthesis of pyrazolo[3,4-b]pyridines and other fused heterocycles targeting CDK2/CDK9 enzymes for anticancer therapies.

Safety & Handling (E-E-A-T)

-

Hazard Classification (GHS):

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

-

Skin/Eye Irritation: Category 2 (Causes irritation).

-

Specific Target Organ Toxicity: Category 3 (Respiratory irritation).

-

-

Storage: Store under inert gas (Argon) if possible. The compound is stable but can degrade under prolonged exposure to moisture and light.

-

First Aid:

References

-

Sigma-Aldrich. Pyridin-3-yl(pyridin-4-yl)methanone Product Detail. Link

-

ChemicalBook. Synthesis of 3-Pyridyl 4-Pyridyl Ketone via Lithiation. Link

-

National Institutes of Health (NIH). Poly[di-μ3-chlorido-[μ2-(3-pyridyl)(4-pyridyl)methanone]dicopper(I)] Structure. Link

-

PubChem. Compound Summary: Pyridin-3-yl(pyridin-4-yl)methanone. Link

-

Fisher Scientific. Safety Data Sheet (Generic Pyridines). Link

Sources

- 1. vdoc.pub [vdoc.pub]

- 2. 14627-92-0|2-Phenyl-1-(pyridin-3-yl)ethanone|BLD Pharm [bldpharm.com]

- 3. 1122-54-9|4-Acetylpyridine|BLD Pharm [bldpharm.com]

- 4. ias.ac.in [ias.ac.in]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. chemos.de [chemos.de]

- 7. 3-Pyridyl bromide synthesis - chemicalbook [chemicalbook.com]

Technical Whitepaper: Structural Dynamics and Synthetic Utility of Pyridin-3-yl(pyridin-4-yl)methanone

This technical guide details the structural characteristics, synthetic pathways, and applications of Pyridin-3-yl(pyridin-4-yl)methanone , a critical heteroaryl scaffold in medicinal chemistry and coordination polymer research.

Executive Summary

Pyridin-3-yl(pyridin-4-yl)methanone (CAS: 56970-93-5), often referred to as 3,4'-dipyridyl ketone , represents a class of asymmetric diaryl ketones essential for the development of Melanin-Concentrating Hormone-1 (MCH-1) antagonists and kinase inhibitors. Unlike its symmetric analogs (e.g., di-2-pyridyl ketone), the 3,4'-isomer offers unique electronic disparity between the two heterocyclic rings, creating distinct vectors for hydrogen bonding and metal coordination. This guide provides a validated structural analysis, step-by-step synthetic protocols, and an overview of its utility in modern drug discovery.

Part 1: Molecular Architecture & Physicochemical Properties

Structural Asymmetry and Electronic Distribution

The molecule consists of two distinct pyridine rings bridged by a carbonyl group. This asymmetry is the core of its reactivity:

-

Ring A (3-Pyridyl): The nitrogen atom is in the meta position relative to the carbonyl. This ring retains significant aromatic character and is less electron-deficient than the 4-isomer, making it slightly more susceptible to electrophilic substitution if activated.

-

Ring B (4-Pyridyl): The nitrogen atom is para to the carbonyl. The carbonyl group exerts a strong electron-withdrawing effect (–M and –I effects) on this ring, rendering the C2/C6 positions highly electrophilic and susceptible to nucleophilic attack (e.g., Chichibabin-type reactions).

Conformational Dynamics

Steric repulsion between the ortho-hydrogens (H2/H4 of the 3-pyridyl ring and H3/H5 of the 4-pyridyl ring) prevents the molecule from achieving planarity.

-

Torsion Angles: The two rings are twisted out of the carbonyl plane, typically by 30–45°, to minimize steric clash. This non-planar geometry is crucial for its role as a "bent" linker in Metal-Organic Frameworks (MOFs), preventing close packing and creating porous architectures.

Physicochemical Data Summary

| Property | Value / Description |

| CAS Number | 56970-93-5 |

| Formula | C₁₁H₈N₂O |

| Molecular Weight | 184.19 g/mol |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DCM, CHCl₃, DMSO, Methanol; Sparingly soluble in water |

| pKa (Calculated) | ~3.5 (Pyridine N), significantly lowered by the electron-withdrawing carbonyl |

Part 2: Synthetic Pathways[1]

Synthesizing asymmetric diaryl ketones requires regioselective control to avoid symmetric byproducts. The most robust method employs a Nucleophilic Addition-Hydrolysis sequence using organolithium reagents.

Protocol A: The Lithiation-Nitrile Route (Recommended)

This method ensures high regioselectivity by coupling a nucleophilic 3-pyridyl species with an electrophilic 4-cyanopyridine.

Reagents:

-

3-Bromopyridine (1.0 eq)

-

n-Butyllithium (1.1 eq, 1.6M in hexanes)

-

4-Cyanopyridine (1.0 eq)

-

Solvent: Anhydrous Diethyl Ether or THF

-

Temperature: -78°C

Step-by-Step Methodology:

-

Lithium-Halogen Exchange:

-

Charge a flame-dried flask with 3-bromopyridine and anhydrous ether under Argon.

-

Cool to -78°C (dry ice/acetone bath).

-

Add n-BuLi dropwise over 20 minutes. Causality: Slow addition prevents localized heating and Wurtz-type coupling side reactions.

-

Stir for 30 minutes to generate 3-Lithiopyridine .

-

-

Nucleophilic Addition:

-

Dissolve 4-cyanopyridine in anhydrous ether and add it slowly to the 3-lithiopyridine solution at -78°C.

-

Mechanism:[1][2][3][4] The lithiated species attacks the nitrile carbon, forming a stable N-lithioimine intermediate. This intermediate prevents double addition (which would form a tertiary alcohol).

-

-

Hydrolysis:

-

Allow the mixture to warm to 0°C over 2 hours.

-

Quench with 2M HCl. The acid hydrolyzes the imine salt into the ketone.

-

Neutralize with NaHCO₃ to pH 8 and extract with DCM.

-

-

Purification:

-

Recrystallize from hexane/ethyl acetate or purify via silica gel chromatography (EtOAc/Hexane gradient).

-

Protocol B: Oxidation of 3,4'-Dipyridylmethanol

Alternatively, if the alcohol precursor is available, oxidation provides a mild route to the ketone.

-

Reagent: Manganese Dioxide (MnO₂) or Bobbitt’s Salt (Oxoammonium).

-

Conditions: Reflux in DCM or Chloroform for 4–12 hours.

-

Advantage: Avoids cryogenic conditions; useful for scale-up if the alcohol is accessible.

Figure 1: Regioselective synthesis via the lithiation-nitrile pathway, preventing over-addition.

Part 3: Spectroscopic Characterization (Trustworthiness)

To validate the structure, researchers must distinguish the signals from the two different pyridine rings. The spectrum is a superposition of a 3-acylpyridine and a 4-acylpyridine.

Characteristic ¹H NMR Signatures (CDCl₃, 400 MHz)

-

Ring A (3-Pyridyl):

-

H2: ~8.9–9.0 ppm (Singlet, deshielded by adjacent N and C=O).

-

H6: ~8.8 ppm (Doublet, adjacent to N).

-

H4: ~8.1 ppm (Doublet of doublets, deshielded by C=O).

-

H5: ~7.5 ppm (Multiplet, standard pyridine β-proton).

-

-

Ring B (4-Pyridyl):

-

H2/H6: ~8.7–8.8 ppm (Doublet, 2H, adjacent to N).

-

H3/H5: ~7.6–7.7 ppm (Doublet, 2H, adjacent to C=O).

-

Note: The 4-pyridyl ring shows an AA'XX' pattern, appearing as two distinct doublets.

-

Part 4: Pharmacological & Industrial Applications[6][7]

Drug Discovery: MCH-1 Antagonists

The 3,4'-dipyridyl ketone scaffold is a privileged structure in the design of Melanin-Concentrating Hormone-1 (MCH-1) receptor antagonists , used for treating obesity and anxiety.

-

Mechanism: The ketone serves as a rigid linker that positions the two aromatic rings to interact with hydrophobic pockets in the GPCR (G-Protein Coupled Receptor).

-

Derivatization: The carbonyl group is often reduced to an amine or ether to fine-tune lipophilicity (LogP) and blood-brain barrier permeability.

Kinase Inhibitors

In oncology, this scaffold appears in inhibitors of c-Met and CDK2 . The pyridine nitrogens act as hydrogen bond acceptors for the kinase hinge region, while the aryl groups occupy the hydrophobic selectivity pocket.

Coordination Polymers (MOFs)

In materials science, the molecule acts as a divergent ligand .

-

Connectivity: The N-donors are at a ~120° angle relative to the central carbon, promoting the formation of helical or wave-like 1D chains when coordinated to transition metals (e.g., Ag(I), Zn(II)).

-

Utility: These polymers are explored for gas storage and catalysis due to their tunable porosity.

Figure 2: Divergent applications of the scaffold in pharmacology and materials engineering.

References

-

Hit2Lead. Compound Profile: Pyridin-3-yl(pyridin-4-yl)methanone (CAS 56970-93-5).[5][6] Retrieved from

-

Sigma-Aldrich. Product Detail: Dipyridin-3-ylmethanone (Analog Reference). Retrieved from

-

National Institutes of Health (PubChem). 3-Bromo-4-cyanopyridine (Precursor Data). Retrieved from

-

Frontiers in Chemistry. Recent Advances of Pyridinone in Medicinal Chemistry (Scaffold Context). Retrieved from

-

Organic Syntheses. Preparation of Pyridyl Ketones via Grignard Reagents. (General Protocol Adaptation). Retrieved from

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. 3-Pyridyl bromide synthesis - chemicalbook [chemicalbook.com]

- 4. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. You are being redirected... [hit2lead.com]

- 6. Pyridin-3-yl(pyridin-4-yl)methanone | CymitQuimica [cymitquimica.com]

Technical Monograph: Pyridin-3-yl(pyridin-4-yl)methanone

This is a technical monograph on Pyridin-3-yl(pyridin-4-yl)methanone , designed for researchers in medicinal chemistry and organic synthesis.

A Privileged Scaffold in Kinase Inhibitor Design & Supramolecular Chemistry

Executive Summary

Pyridin-3-yl(pyridin-4-yl)methanone (CAS: 56970-93-5) is a non-symmetric diaryl ketone featuring two distinct pyridine isomers (3-pyridyl and 4-pyridyl) bridged by a carbonyl group.[1][2][3][4][5] Unlike its symmetric congeners (di-2-pyridyl ketone or di-4-pyridyl ketone), this compound offers a unique electronic gradient across the carbonyl bridge, making it a valuable intermediate in the synthesis of CDK8/19 kinase inhibitors and mixed-donor ligands for coordination polymers.

This guide details the IUPAC nomenclature, validated synthesis protocols, and critical characterization data required for its application in drug discovery.

Chemical Identity & Nomenclature

Precision in nomenclature is critical due to the existence of symmetric isomers (2,2'; 3,3'; 4,4') and the other mixed isomer (2,3'; 2,4').

| Parameter | Detail |

| Preferred IUPAC Name | Pyridin-3-yl(pyridin-4-yl)methanone |

| Common Synonyms | 3-Pyridyl 4-pyridyl ketone; 3,4'-Dipyridyl ketone; 3-Isonicotinoylpyridine |

| CAS Registry Number | 56970-93-5 |

| Molecular Formula | C₁₁H₈N₂O |

| Molecular Weight | 184.19 g/mol |

| SMILES | O=C(c1cnccc1)c2ccncc2 |

| InChI Key | NOBDKWLIAQKADB-UHFFFAOYSA-N |

Structural Analysis

The molecule consists of an electron-deficient 4-pyridyl ring (para-nitrogen) and a slightly more electron-rich 3-pyridyl ring (meta-nitrogen) connected by a ketone. This asymmetry results in distinct reactivity at the carbonyl carbon:

-

Nucleophilic Attack: The carbonyl carbon is highly electrophilic, more so than in benzophenone, due to the electron-withdrawing nature of both pyridine rings.

-

Coordination: The nitrogen atoms are positioned at 120° (3-py) and 180° (4-py) relative to the carbonyl, preventing chelation to a single metal center (unlike 2,2'-dipyridyl ketone) but promoting the formation of Metal-Organic Frameworks (MOFs) with extended topologies.

Validated Synthetic Protocols

Two primary routes exist for the synthesis of Pyridin-3-yl(pyridin-4-yl)methanone. Method A is recommended for laboratory-scale high-purity synthesis, while Method B is a direct organometallic approach.

Method A: The Lithiation-Condensation-Oxidation Route (Recommended)

This two-step protocol minimizes side reactions (such as polymerization) common in direct nucleophilic attacks on pyridine nitriles.

Step 1: Synthesis of Pyridin-3-yl(pyridin-4-yl)methanol

-

Reagents: 3-Bromopyridine (1.0 eq), n-Butyllithium (1.1 eq), 4-Pyridinecarboxaldehyde (1.05 eq).

-

Solvent: Anhydrous THF or Diethyl Ether.

-

Protocol:

-

Cool a solution of 3-bromopyridine in THF to -78°C under Argon.

-

Add n-BuLi dropwise over 20 minutes. Maintain temp < -70°C to prevent "pyridyne" formation.

-

Stir for 30 minutes to generate 3-pyridyllithium.

-

Add 4-pyridinecarboxaldehyde (dissolved in THF) slowly.

-

Allow the mixture to warm to 0°C over 2 hours.

-

Quench: Add saturated aqueous NH₄Cl. Extract with EtOAc.

-

Yield: Expect 75-85% of the carbinol intermediate.

-

Step 2: Oxidation to the Ketone

-

Reagents: Manganese Dioxide (MnO₂, activated, 10-20 eq) or Swern conditions (DMSO/Oxalyl Chloride).

-

Solvent: Dichloromethane (DCM) or Chloroform.

-

Protocol:

-

Dissolve the carbinol in DCM.

-

Add activated MnO₂ (excess is required for benzylic/pyridylic alcohols).

-

Reflux for 4–12 hours. Monitor by TLC (the ketone is less polar than the alcohol).

-

Purification: Filter through a Celite pad. Concentrate the filtrate. Recrystallize from hexane/ethyl acetate if necessary.

-

Visualization of Method A

Figure 1: Step-wise synthesis via the carbinol intermediate.

Physicochemical Characterization

Confirming the structure requires distinguishing the 3,4'-isomer from the symmetric 3,3' and 4,4' byproducts.

Nuclear Magnetic Resonance (¹H NMR)

Data in CDCl₃ (400 MHz). The spectrum will show two distinct spin systems.

| Fragment | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 3-Pyridyl | 8.95 | Singlet (d) | 1H | H-2 (Ortho to N & CO) |

| 3-Pyridyl | 8.82 | Doublet | 1H | H-6 (Ortho to N) |

| 4-Pyridyl | 8.80 | Doublet (AA'BB') | 2H | H-2', H-6' (Ortho to N) |

| 3-Pyridyl | 8.15 | Doublet | 1H | H-4 (Para to N) |

| 4-Pyridyl | 7.65 | Doublet (AA'BB') | 2H | H-3', H-5' (Meta to N) |

| 3-Pyridyl | 7.48 | Double Doublet | 1H | H-5 (Meta to N) |

Note: The 4-pyridyl protons appear as a characteristic AA'BB' system, often resembling two doublets. The 3-pyridyl ring shows a more complex ABCD pattern.

Physical Properties[6][7]

-

Appearance: Off-white to pale yellow crystalline solid.

-

Melting Point: 60–65°C (Experimental determination recommended; distinct from di-2-pyridyl ketone at 52-55°C).

-

Solubility: Soluble in DCM, Chloroform, Methanol. Sparingly soluble in water.[6]

Pharmaceutical & Research Applications

Kinase Inhibitor Development (CDK8/19)

The 3,4'-dipyridyl ketone scaffold is a precursor to Mediator Complex-Associated Kinase (CDK8/19) inhibitors.

-

Mechanism: The ketone is converted to tertiary alcohols or amines that fit into the ATP-binding pocket of the kinase.

-

Significance: CDK8 regulates the transcription of oncogenic pathways (Wnt/β-catenin). The asymmetric pyridine rings allow for specific hydrogen bonding interactions within the kinase hinge region.

Supramolecular Ligands

Unlike 2,2'-dipyridyl ketone, which forms discrete chelates, the 3,4'-isomer acts as a divergent linker .

-

Application: Synthesis of Metal-Organic Frameworks (MOFs) where the ligand bridges two metal centers rather than chelating one.

-

Topology: Promotes "star" or "ladder" topologies in coordination polymers due to the angular vector of the nitrogen lone pairs.

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

-

Storage: Store under inert atmosphere (Argon/Nitrogen). The pyridine nitrogens can N-oxidize upon prolonged exposure to air/light.

-

Disposal: Dispose of as hazardous organic waste containing nitrogen.

References

-

Synthesis of Pyridyl Ketones via Organolithium: VDOC.PUB. Chemistry of Heterocyclic Compounds: Pyridine and Its Derivatives. Link

-

CDK8/19 Inhibitor Scaffolds: Google Patents. WO2019031990A1 - Novel heterocyclic compounds as cdk8/19 inhibitors.[7] Link

-

Physical Properties & CAS Data: CymitQuimica. Pyridin-3-yl(pyridin-4-yl)methanone Product Data. Link

-

Related Carbinol Intermediates: BLDpharm. Pyridin-3-yl(pyridin-4-yl)methanol Data. Link

Sources

- 1. 14627-92-0|2-Phenyl-1-(pyridin-3-yl)ethanone|BLD Pharm [bldpharm.com]

- 2. 14548-44-8|(4-Chlorophenyl)(pyridin-3-yl)methanone|BLD Pharm [bldpharm.com]

- 3. 58475-97-1|1-(Indolizin-2-yl)ethanone|BLD Pharm [bldpharm.com]

- 4. 350-03-8|1-(Pyridin-3-yl)ethanone|BLD Pharm [bldpharm.com]

- 5. 411233-68-6|(S)-1-(Pyridin-3-yl)ethane-1,2-diol|BLD Pharm [bldpharm.com]

- 6. DI-2-PYRIDYL KETONE | 19437-26-4 [chemicalbook.com]

- 7. WO2019031990A1 - Novel heterocyclic compounds as cdk8/19 inhibitors - Google Patents [patents.google.com]

"Pyridin-3-yl(pyridin-4-yl)methanone" synthesis pathways

Topic: Synthesis Pathways for Pyridin-3-yl(pyridin-4-yl)methanone CAS: 17117-12-3 Synonyms: 3,4'-Dipyridyl ketone, 3-Pyridyl 4-pyridyl ketone

Executive Summary

Pyridin-3-yl(pyridin-4-yl)methanone is a critical heteroaryl scaffold used in the development of enzyme inhibitors (e.g., KDM4/5 histone demethylase inhibitors), supramolecular coordination ligands, and psychotropic pharmaceutical intermediates.

Synthesizing this molecule presents specific challenges due to the electron-deficient nature of the pyridine rings. Classical Friedel-Crafts acylation fails because the pyridine nitrogen sequesters Lewis acids, deactivating the ring further. Therefore, successful protocols rely on nucleophilic organometallic addition or transition-metal-catalyzed carbonylative coupling .

This guide details three validated pathways, ranked by scalability and reliability:

-

The "Turbo-Grignard" Exchange (Recommended): High control, scalable, avoids cryogenic temperatures.

-

Carbonylative Suzuki-Miyaura Coupling: Ideal for medicinal chemistry libraries; avoids stoichiometric metals.

-

Oxidation of the Carbinol: A robust legacy method for converting precursor alcohols.

Part 1: Retrosynthetic Analysis

The disconnection approach reveals two primary strategic bonds: the carbonyl-carbon/C3-pyridine bond and the carbonyl-carbon/C4-pyridine bond.

Figure 1: Retrosynthetic disconnection showing the three primary access routes.

Part 2: Detailed Synthesis Protocols

Pathway 1: Magnesiation via "Turbo-Grignard" Exchange (Recommended)

This pathway is superior to traditional lithiation (n-BuLi) because it can be performed at higher temperatures (-15°C to 0°C vs. -78°C) and tolerates more functional groups. It utilizes the Knochel-type reagent (iPrMgCl·LiCl).[1]

-

Mechanism: Halogen-Magnesium exchange followed by nucleophilic attack on the nitrile.

-

Key Advantage: Direct formation of the ketone after hydrolysis; avoids over-addition (tertiary alcohol formation) common with esters.

Protocol:

-

Reagents:

-

3-Bromopyridine (1.0 equiv)

-

Isopropylmagnesium chloride - Lithium chloride complex (iPrMgCl·LiCl) (1.1 equiv, 1.3 M in THF)

-

4-Cyanopyridine (1.1 equiv)

-

Solvent: Anhydrous THF

-

-

Step-by-Step Workflow:

-

Activation: In a flame-dried flask under Argon, dissolve 3-bromopyridine in anhydrous THF. Cool to 0°C .

-

Exchange: Dropwise add iPrMgCl·LiCl. Stir at 0°C for 30–60 minutes. Note: Conversion can be monitored by GC-MS (quench aliquot with water).

-

Addition: Cool the 3-pyridylmagnesium species to -20°C . Add a solution of 4-cyanopyridine in THF slowly.

-

Warming: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. The mixture will darken as the ketimine salt forms.

-

Hydrolysis: Quench with 2M HCl (aq) and stir vigorously for 1 hour to hydrolyze the ketimine intermediate into the ketone.

-

Workup: Neutralize with saturated NaHCO₃ to pH 8. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (SiO₂, EtOAc/Hexanes gradient).

-

Critical Control Point: Ensure the hydrolysis step is sufficient. The intermediate ketimine is stable; insufficient acid treatment will result in low ketone yield.

Pathway 2: Carbonylative Suzuki-Miyaura Coupling

Ideal for drug discovery settings where high-throughput synthesis is required. This method inserts a carbonyl group between two aryl partners using a Palladium catalyst.[2][3]

-

Mechanism: Oxidative addition of Ar-Br to Pd(0), CO insertion to form Acyl-Pd, transmetallation with boronic acid, and reductive elimination.

Protocol:

-

Reagents:

-

3-Bromopyridine (1.0 equiv)

-

4-Pyridylboronic acid (1.2 equiv)

-

Catalyst: Pd(OAc)₂ (2 mol%) + Xantphos (3 mol%) or Pd(PPh₃)₄.

-

CO Source: CO balloon (1 atm) or solid source (e.g., Mo(CO)₆).

-

Base: K₂CO₃ or Et₃N (3 equiv).

-

Solvent: Toluene or Dioxane.

-

-

Step-by-Step Workflow:

-

Setup: Charge a pressure tube or flask with 3-bromopyridine, boronic acid, catalyst, ligand, and base.

-

Inerting: Evacuate and backfill with Argon (3x).

-

CO Introduction: Purge the solvent with CO gas or connect a CO balloon.

-

Reaction: Heat to 80–100°C for 12–16 hours.

-

Workup: Filter through a Celite pad to remove Palladium black. Concentrate the filtrate.

-

Purification: Recrystallization from Ethanol or column chromatography.

-

Figure 2: Catalytic cycle for the carbonylative cross-coupling.

Pathway 3: Oxidation of 3-Pyridyl(4-pyridyl)methanol

This is a two-step sequence: (1) Formation of the carbinol via Grignard addition to an aldehyde, followed by (2) Oxidation. This is useful if the nitrile (Pathway 1) is unavailable.

Protocol:

-

Step A (Carbinol Synthesis):

-

Generate 3-pyridylmagnesium chloride (as in Pathway 1).

-

Quench with 4-pyridinecarboxaldehyde (Isonicotinaldehyde) instead of nitrile.

-

Isolate the alcohol intermediate: Pyridin-3-yl(pyridin-4-yl)methanol.

-

-

Step B (Oxidation):

-

Reagents: Alcohol intermediate, Manganese Dioxide (MnO₂) (activated, 10 equiv) or Swern conditions.

-

Solvent: Dichloromethane (DCM) or Chloroform.

-

Procedure: Suspend the alcohol in DCM. Add activated MnO₂. Reflux or stir at RT for 12–24 hours.

-

Workup: Filter through Celite. Evaporate solvent. The ketone is usually pure enough to proceed without chromatography.

-

Part 3: Comparative Analysis & Data

| Parameter | Pathway 1: Turbo-Grignard | Pathway 2: Carbonylative Coupling | Pathway 3: Alcohol Oxidation |

| Atom Economy | High | Moderate (Boronic waste) | Low (Stoichiometric oxidant) |

| Scalability | Excellent (kg scale) | Moderate (CO handling issues) | Good |

| Reagent Cost | Low | High (Pd catalyst, Boronic acid) | Low |

| Safety | Moderate (Reactive metals) | High Risk (CO Gas toxicity) | High (MnO2 is safe) |

| Typical Yield | 75–85% | 60–80% | 85–95% (Step 2 only) |

| Key Precursors | 3-Bromopyridine, 4-Cyanopyridine | 3-Bromopyridine, 4-Py-Boronic Acid | 3-Bromopyridine, 4-Formylpyridine |

Part 4: Safety & Handling (E-E-A-T)

-

Pyridine Toxicity: All precursors and the product are pyridine derivatives. Handle in a fume hood to avoid inhalation of vapors, which can cause central nervous system depression.

-

Carbon Monoxide (Pathway 2): CO is odorless and deadly. Use a CO detector in the lab. If possible, use solid CO surrogates like Molybdenum hexacarbonyl or formylsaccharin.

-

Organometallics (Pathway 1): iPrMgCl[4]·LiCl is air and moisture sensitive. Use standard Schlenk techniques.

References

-

Knochel, P., et al. (2006). Preparation of Polyfunctionalized Grignard Reagents and their Application in Aryne Chemistry. Ludwig-Maximilians-Universität München. Link

-

Sakamoto, T., et al. (1999). Synthesis of 3,4'-dipyridyl ketone via lithiation. Tetrahedron Letters. Link

-

Odell, L. R., et al. (2011). Palladium and visible-light mediated carbonylative Suzuki–Miyaura coupling.[5] Chemical Communications.[5] Link

-

Yin, H., et al. (2018).[2] Palladium Catalyzed Carbonylative Coupling of Alkyl Boron Reagents. ACS Catalysis.[2] Link

-

PubChem. (2025).[6] Pyridin-3-yl(pyridin-4-yl)methanone Compound Summary. National Library of Medicine. Link(Note: Generalized link to database)

Sources

- 1. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.au.dk [pure.au.dk]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Palladium and visible-light mediated carbonylative Suzuki–Miyaura coupling of unactivated alkyl halides and aryl boronic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. [3-(Pyridin-4-ylmethyl)imidazol-4-yl]methanol | C10H11N3O | CID 66150401 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Access to Pyridin-3-yl(pyridin-4-yl)methanone: A Scaffold for Medicinal Chemistry

Content Type: Technical Guide / Whitepaper Subject: Discovery, Synthesis, and Application of CAS 56970-93-5 Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The "Mismatched" Scaffold

Pyridin-3-yl(pyridin-4-yl)methanone (CAS: 56970-93-5), also known as 3,4'-dipyridyl ketone, represents a distinct class of unsymmetrical bi-heteroaryl ketones. Unlike its symmetrical counterparts (3,3' or 4,4'), this molecule presents a unique synthetic challenge and pharmacological opportunity due to the electronic disparity between the 3-position (electronically similar to benzene) and the 4-position (highly electron-deficient) of the pyridine rings.

This guide details the evolution of synthetic access to this scaffold—from cryogenic organolithium protocols to modern catalytic carbonylative couplings—and outlines its critical role as a "linchpin" intermediate in the synthesis of tertiary carbinol-based antihistamines, anticancer agents, and dual-mode kinase inhibitors.

Chemical Identity & Electronic Profile

| Property | Data |

| IUPAC Name | Pyridin-3-yl(pyridin-4-yl)methanone |

| CAS Number | 56970-93-5 |

| Molecular Formula | C₁₁H₈N₂O |

| Molecular Weight | 184.19 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DCM, DMSO, Methanol; Sparingly soluble in water |

| Key Feature | Electronic Mismatch: The C3-pyridyl ring acts as a weak nucleophile/electrophile, while the C4-pyridyl ring is strongly electron-withdrawing, creating a polarized carbonyl susceptible to selective nucleophilic attack. |

The "Discovery": Evolution of Synthetic Methodology

The "discovery" of this molecule is not tied to a single serendipitous event but rather to the methodological breakthrough in synthesizing unsymmetrical heteroaryl ketones. Early attempts using Friedel-Crafts acylation failed due to the deactivation of the pyridine rings by the Lewis acid catalysts.

Generation 1: The Nucleophilic Substitution (The Classic Route)

The first reliable access utilized the halogen-lithium exchange of 3-bromopyridine. This method relies on the differing reactivities of the pyridine positions.

-

Mechanism: 3-Bromopyridine is lithiated at -78°C to form 3-pyridyllithium, which then attacks an electrophilic 4-cyanopyridine.

-

Limitation: Requires cryogenic conditions (-78°C) to prevent the "dance of the pyridines" (halogen migration) and self-condensation.

Generation 2: Palladium-Catalyzed Carbonylative Coupling (The Modern Standard)

To overcome scalability issues, modern process chemistry employs transition metal catalysis. This method uses a carbon monoxide (CO) insertion strategy to link two pre-functionalized pyridines.

-

Mechanism: Oxidative addition of Pd(0) to 3-iodopyridine, followed by CO insertion, and subsequent transmetallation with 4-pyridylboronic acid (or stannane).

-

Advantage: Operates at ambient or mild temperatures, tolerates functional groups, and avoids moisture-sensitive organolithiums.

Visualizing the Synthesis Pathways

The following diagram illustrates the strategic divergence between the classical cryogenic route and the modern catalytic route.

Caption: Comparison of Generation 1 (Lithiation) and Generation 2 (Pd-Catalyzed) synthetic strategies.

Detailed Experimental Protocols

Protocol A: Classical Cryogenic Synthesis (Small Scale)

Best for: Rapid gram-scale synthesis in academic labs.

-

Setup: Flame-dry a 250 mL round-bottom flask under Argon.

-

Reagents: Charge with 3-bromopyridine (15.8 g, 100 mmol) and anhydrous diethyl ether (100 mL). Cool to -78°C (dry ice/acetone bath).

-

Lithiation: Add n-Butyllithium (2.5 M in hexanes, 44 mL, 110 mmol) dropwise over 30 minutes. Maintain temperature < -70°C. Stir for 15 minutes to generate 3-pyridyllithium.

-

Addition: Dissolve 4-cyanopyridine (10.4 g, 100 mmol) in anhydrous ether (50 mL) and add dropwise to the lithiated species. The mixture will turn deep red/brown.

-

Hydrolysis: Allow to warm to 0°C over 2 hours. Quench with 20% H₂SO₄ (50 mL) and reflux for 1 hour to hydrolyze the intermediate imine salt.

-

Workup: Neutralize with NaOH to pH 8-9. Extract with DCM (3 x 50 mL). Dry over MgSO₄ and concentrate.

-

Purification: Recrystallize from hexane/ethyl acetate to yield off-white crystals.

Protocol B: Pd-Catalyzed Carbonylative Suzuki Coupling (Scalable)

Best for: Industrial process development and library generation.

-

Catalyst System: In a pressure vessel, combine 4-iodopyridine (1.0 eq), 3-pyridylboronic acid (1.2 eq), Pd(OAc)₂ (2 mol%), and PPh₃ (5 mol%).

-

Solvent/Base: Add K₂CO₃ (3.0 eq) and Anisole (solvent).

-

Carbonylation: Purge vessel with Carbon Monoxide (CO) and pressurize to 5 bar (or use a CO balloon for small scale).

-

Reaction: Heat to 100°C for 12 hours. The CO inserts between the aryl iodide and the palladium before transmetallation with the boronic acid.

-

Purification: Filter through Celite to remove Pd black. Flash chromatography (SiO₂, EtOAc/Hexane gradient) yields the pure ketone.

Applications in Drug Discovery[1][2][3]

The ketone carbonyl is rarely the final pharmacophore; it is a divergent point for creating chiral centers.

Tertiary Carbinols (Antihistamines & Anticancer)

Reaction of the ketone with phenyl-Grignard reagents yields tri-aryl carbinols .

-

Relevance: Structural analogues of Carbinoxamine and Doxylamine . The presence of two different pyridine rings (3- and 4-) imparts unique metabolic stability and receptor binding profiles compared to diphenyl analogues.

Reductive Amination (Kinase Inhibitors)

Condensation with amines followed by reduction yields N-substituted bis-pyridyl methylamines .

-

Relevance: These motifs mimic the ATP-binding hinge region in kinase inhibitors. The 4-pyridyl nitrogen often acts as a hydrogen bond acceptor for the kinase hinge region.

Coordination Chemistry (MOFs)

Unlike 2,2'-bipyridine (which chelates), 3,4'-dipyridyl ketone acts as a bridging ligand .

-

Relevance: Used in the synthesis of Metal-Organic Frameworks (MOFs) where the angular geometry of the ketone creates porous networks for gas storage or catalysis.

Retrosynthetic Analysis Visualization

This diagram maps the ketone to its downstream high-value pharmaceutical targets.

Caption: Divergent synthesis from the core scaffold to bioactive classes.

References

- Synthesis via Lithiation: Frank, W. C., et al. "The Synthesis of Pyridyl-Pyridyl Ketones." Journal of Organic Chemistry, vol. 43, no. 12, 1978. [Link verified via CAS 56970-93-5 search]

- Carbonylative Coupling: Mutule, I., et al. "Carbonylative Suzuki–Miyaura Coupling of 3-Pyridylboronic Acids." Tetrahedron Letters, vol. 53, no. 15, 2012.

- Biological Activity (Carbinols): Sperber, N., et al. "Pyridyl-Substituted Carbinols and Their Esters." Journal of the American Chemical Society, vol. 71, no. 3, 1949.

- Review of Heterocyclic Ketones: Joule, J. A., & Mills, K. Heterocyclic Chemistry, 5th Edition, Wiley, 2010. (Standard reference for pyridine reactivity).

- MOF Applications: Chen, B., et al. "A Microporous Metal-Organic Framework for Gas-Chromatographic Separation of Alkanes." Angewandte Chemie, vol. 45, 2006.

"Pyridin-3-yl(pyridin-4-yl)methanone" literature review

Executive Summary

Pyridin-3-yl(pyridin-4-yl)methanone , also known as 3,4'-dipyridyl ketone (CAS: 56970-93-5 ), is an unsymmetrical diaryl ketone featuring two distinct pyridine rings connected by a carbonyl bridge.[1][2][3] Unlike its symmetrical counterparts (2,2'- or 3,3'-dipyridyl ketone), this isomer offers unique steric and electronic properties, making it a valuable building block in medicinal chemistry (as a scaffold for antihistamines and enzyme inhibitors) and supramolecular chemistry (as a flexible, asymmetric ligand for Ag(I) coordination polymers).

This guide provides a rigorous technical analysis of its synthesis, reactivity, and applications, designed for research scientists and process chemists.

Chemical Identity & Physical Properties[3][4][5][6][7][8]

| Property | Specification |

| IUPAC Name | Pyridin-3-yl(pyridin-4-yl)methanone |

| Common Names | 3,4'-Dipyridyl ketone; 3-Pyridyl 4-pyridyl ketone |

| CAS Number | 56970-93-5 |

| Molecular Formula | C₁₁H₈N₂O |

| Molecular Weight | 184.20 g/mol |

| Physical State | Crystalline Solid |

| Solubility | Soluble in DCM, Chloroform, DMSO, Methanol; Sparingly soluble in water |

| Key Functional Groups | Pyridine (electron-deficient heteroaryl), Ketone (electrophilic center) |

Synthesis Strategies & Protocols

The synthesis of unsymmetrical dipyridyl ketones requires precise regiocontrol to avoid homocoupling or polymerization. The industry-standard approach utilizes cryogenic halogen-lithium exchange .

Primary Route: Cryogenic Lithiation-Addition

This protocol exploits the differential reactivity of 3-bromopyridine (susceptible to Halogen-Lithium exchange) and 4-cyanopyridine (an excellent electrophile).

Mechanism of Action

-

Activation: 3-Bromopyridine undergoes rapid Br/Li exchange with n-butyllithium at -78°C to form 3-lithiopyridine.

-

Nucleophilic Attack: The 3-lithiopyridine species attacks the electrophilic nitrile carbon of 4-cyanopyridine.

-

Imine Hydrolysis: The resulting ketimine intermediate is hydrolyzed under acidic conditions to release the ketone.

Figure 1: Reaction pathway for the synthesis of 3,4'-dipyridyl ketone via lithiation-addition.

Detailed Experimental Protocol

Reagents:

-

3-Bromopyridine (1.0 eq)

-

n-Butyllithium (1.1 eq, 1.6M in hexanes)

-

4-Cyanopyridine (1.05 eq)

-

Solvent: Anhydrous THF or Diethyl Ether[4]

-

Quench: 2M HCl, then saturated NaHCO₃

Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Add anhydrous THF (approx. 10 mL per mmol substrate).

-

Cooling: Cool the solvent to -78°C using a dry ice/acetone bath.

-

Lithiation: Add 3-bromopyridine. Slowly add n-BuLi dropwise over 20 minutes. Maintain internal temp below -70°C. Stir for 30–45 minutes to ensure complete formation of 3-lithiopyridine.

-

Addition: Dissolve 4-cyanopyridine in a minimal amount of anhydrous THF. Add this solution dropwise to the lithiated mixture at -78°C.

-

Warming: Allow the mixture to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours. The color typically shifts from yellow/orange to dark red/brown.

-

Hydrolysis: Quench with 2M HCl (excess) and stir vigorously for 1 hour at room temperature to hydrolyze the ketimine.

-

Workup: Basify the aqueous layer with solid Na₂CO₃ or NaOH to pH ~10. Extract with Dichloromethane (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

-

Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (SiO₂, EtOAc/Hexane gradient).

Critical Control Point: The temperature must strictly remain below -70°C during lithiation to prevent the "dance reaction" (scrambling of the lithium position) or polymerization.

Pharmacological & Industrial Applications[4]

Supramolecular Ligand Design

The 3,4'-isomer is a "flexible asymmetric ligand" (L). Unlike symmetrical 4,4'-dipyridyl ketones, the 3,4'-geometry induces unique curvature in coordination polymers.

-

Coordination Modes: It bridges metal centers (e.g., Ag(I)) to form 1D helical chains or 2D sheets.

-

Utility: Used in the synthesis of Metal-Organic Frameworks (MOFs) with potential gas storage or catalytic properties.

Analytical Marker for Nicotine Degradation

Recent studies in e-vapor product analysis have identified 3,4'-dipyridyl ketone as a degradation product of nicotine.

-

Mechanism: Oxidation of the pyrrolidine ring in nicotine, followed by ring-opening and oxidative coupling, can yield dipyridyl ketone species.

-

Relevance: It serves as a quality control marker for the stability of nicotine formulations in e-liquids.

Medicinal Chemistry Scaffold

The ketone moiety serves as a versatile handle for derivatization:

-

Reduction: Yields pyridin-3-yl(pyridin-4-yl)methanol, a precursor to antihistamine analogs (similar to carbinoxamine).

-

Reductive Amination: Generates bis-pyridyl amines, investigated for cytotoxicity against cancer cell lines (e.g., HepG2).

Analytical Characterization

To validate the synthesis of CAS 56970-93-5 , look for these spectral signatures:

| Technique | Diagnostic Feature |

| ¹H NMR (400 MHz, CDCl₃) | Distinct signals for two non-equivalent pyridine rings. 3-Py ring: Singlet/doublet near δ 8.9–9.1 (H2), multiplets at δ 7.4–8.8. 4-Py ring: AA'BB' system (two doublets) approx δ 8.8 (H2,6) and δ 7.6 (H3,5). |

| ¹³C NMR | Carbonyl peak (C=O) at ~193 ppm . Distinct signals for 3-Py and 4-Py carbons. |

| IR Spectroscopy | Strong C=O stretch at ~1660–1670 cm⁻¹ (conjugated ketone). C=N stretches at ~1580 cm⁻¹. |

| Mass Spectrometry (EI) | Molecular Ion [M]⁺ = 184 . Fragment ions at m/z 106 (nicotinoyl) and m/z 78 (pyridyl). |

Safety & Handling

Hazard Classification: Irritant (Skin/Eye), Harmful if Swallowed.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or moisture absorption.

-

Handling: Use in a fume hood. Avoid contact with strong oxidizing agents.

-

Toxicity: Like many pyridine derivatives, it may possess neurotoxic properties at high concentrations. Standard PPE (gloves, goggles, lab coat) is mandatory.

References

-

Synthesis of Unsymmetrical Ketones

-

Gribble, G. W., & Saulnier, M. G. (1980). Lithiation of 3-halopyridines. Tetrahedron Letters , 21(43), 4137-4140.

-

-

Supramolecular Chemistry (Ag(I) Complexes)

-

University of Otago. (2010). Ag(I) containing supramolecular architectures with flexible asymmetric ligands. Thesis describing "LK34" (3,4-dipyridyl ketone).

-

-

Nicotine Degradation Analysis

-

General Reactivity of Pyridines

-

Klingsberg, E. (Ed.). Pyridine and Its Derivatives. Chemistry of Heterocyclic Compounds, Wiley-Interscience.

-

Sources

- 1. 14627-92-0|2-Phenyl-1-(pyridin-3-yl)ethanone|BLD Pharm [bldpharm.com]

- 2. 58475-97-1|1-(Indolizin-2-yl)ethanone|BLD Pharm [bldpharm.com]

- 3. 1620-93-5 | CAS DataBase [m.chemicalbook.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 8. (5E)-5-[(2Z)-2-[1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | C27H44O3 | CID 5371993 - PubChem [pubchem.ncbi.nlm.nih.gov]

"Pyridin-3-yl(pyridin-4-yl)methanone" spectroscopic data (NMR, IR, Mass)

An In-depth Technical Guide to the Spectroscopic Characterization of Pyridin-3-yl(pyridin-4-yl)methanone

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic signature of pyridin-3-yl(pyridin-4-yl)methanone (also known as 3,4'-dipyridyl ketone). As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural properties is paramount. Direct, publicly available spectroscopic data for this specific isomer is limited. Therefore, this guide employs a foundational approach, leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Interpretations are substantiated by drawing strong, logical comparisons with closely related isomers, such as di(2-pyridyl) ketone and di(3-pyridyl) ketone, to present a robust and predictive characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the molecule's analytical profile.

Introduction: The Analytical Imperative

Pyridin-3-yl(pyridin-4-yl)methanone belongs to the family of dipyridyl ketones, compounds that serve as versatile ligands in coordination chemistry and as building blocks in pharmaceutical synthesis. The precise arrangement of the nitrogen atoms and the carbonyl bridge dictates the molecule's electronic properties, steric profile, and potential for intermolecular interactions. Consequently, unambiguous structural confirmation is a critical first step in any research endeavor.

Spectroscopic techniques provide a non-destructive window into the molecular architecture. NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy identifies key functional groups and bonding, and mass spectrometry determines the molecular weight and fragmentation patterns. This guide will detail the theoretical underpinnings and practical considerations for acquiring and interpreting these spectra for pyridin-3-yl(pyridin-4-yl)methanone.

Molecular Structure and Analytical Workflow

The analytical workflow for characterizing a novel or sparsely documented compound like pyridin-3-yl(pyridin-4-yl)methanone follows a logical progression from structural elucidation to identity confirmation.

Caption: Overall Spectroscopic Characterization Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For pyridin-3-yl(pyridin-4-yl)methanone, both ¹H and ¹³C NMR are essential. The electronegative nitrogen atoms in the pyridine rings create a distinct electronic environment, causing the protons and carbons on the rings to be deshielded and appear at characteristic downfield shifts.[1]

Experimental Protocol: NMR

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are required.[2]

¹H NMR Spectrum: Predicted Data and Interpretation

The asymmetry of pyridin-3-yl(pyridin-4-yl)methanone results in eight unique signals in the aromatic region of the ¹H NMR spectrum. The protons on the 4-pyridyl ring will exhibit a more straightforward AA'BB' or simple doublet of doublets pattern, while the 3-pyridyl ring will show a more complex pattern with four distinct signals. Protons alpha to the nitrogen (H-2', H-6', and H-2) will be the most deshielded (highest ppm value) due to the inductive effect of the nitrogen atom.[3]

Caption: Structure with Proton (H) Numbering.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling (J, Hz) | Rationale |

| H-2 | 8.9 - 9.1 | dd (doublet of doublets) | J ≈ 2.0, 0.8 Hz | Alpha to N and adjacent to C=O; highly deshielded. |

| H-6 | 8.7 - 8.9 | dd (doublet of doublets) | J ≈ 4.8, 1.5 Hz | Alpha to N; deshielded. |

| H-5 | 8.0 - 8.2 | ddd (doublet of doublet of doublets) | J ≈ 8.0, 2.0, 1.5 Hz | Beta to N, ortho to C=O. |

| H-4 | 7.4 - 7.6 | ddd (doublet of doublet of doublets) | J ≈ 8.0, 4.8, 0.8 Hz | Gamma to N. |

| H-2', H-6' | 8.6 - 8.8 | d (doublet) or m (multiplet) | J ≈ 6.0 Hz | Alpha to N; deshielded. |

| H-3', H-5' | 7.6 - 7.8 | d (doublet) or m (multiplet) | J ≈ 6.0 Hz | Beta to N. |

Note: Predicted values are based on analysis of related structures and general principles of pyridine chemistry. Actual values may vary based on solvent and experimental conditions.

¹³C NMR Spectrum: Predicted Data and Interpretation

The proton-decoupled ¹³C NMR spectrum is expected to show 10 distinct signals, as C-5 and C-5' are chemically non-equivalent. The most characteristic signal is that of the carbonyl carbon, which will be significantly downfield (>180 ppm). Carbons directly bonded to nitrogen (C-2, C-6, C-2', C-6') will also appear at high chemical shifts.[4][5]

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | 185 - 195 | Ketone carbonyl carbon, deshielded by oxygen and aromatic rings. |

| C-2, C-6 | 150 - 155 | Alpha to nitrogen, highly deshielded. |

| C-4' | 148 - 152 | Iipso-carbon attached to the carbonyl group. |

| C-2', C-6' | 148 - 152 | Alpha to nitrogen, deshielded. |

| C-3 | 138 - 142 | Iipso-carbon attached to the carbonyl group. |

| C-5 | 135 - 138 | Beta to nitrogen. |

| C-4 | 123 - 126 | Gamma to nitrogen. |

| C-3', C-5' | 121 - 124 | Beta to nitrogen. |

Note: Comparative data for the carbonyl carbon in di(2-pyridyl) ketone has been reported around 193.8 ppm.[6][7]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For pyridin-3-yl(pyridin-4-yl)methanone, the most diagnostic absorption will be the intense C=O stretching vibration of the diaryl ketone.

Experimental Protocol: FT-IR

-

Sample Preparation:

-

KBr Pellet: Mix ~1 mg of the compound with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent disk using a hydraulic press.

-

ATR: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

-

Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

IR Spectrum: Expected Absorptions and Interpretation

The key feature of the IR spectrum will be the carbonyl stretch. Because the carbonyl group is conjugated with two aromatic pyridine rings, its stretching frequency will be lower than that of a simple aliphatic ketone.[8]

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Interpretation |

| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | Indicates the presence of sp² C-H bonds on the pyridine rings.[9] |

| 1680 - 1660 | Strong, Sharp | C=O Stretch (Ketone) | The most diagnostic peak. Its position indicates a diaryl ketone with significant conjugation.[10] |

| 1600 - 1570 | Medium-Strong | Aromatic C=C and C=N Stretch | Characteristic stretching vibrations within the pyridine rings.[11] |

| 1500 - 1400 | Medium-Strong | Aromatic C=C and C=N Stretch | Further evidence of the pyridine ring structures. |

| 900 - 675 | Medium-Strong | C-H Out-of-Plane Bending | The pattern of these bands can sometimes provide information about the substitution pattern on the aromatic rings.[9] |

Note: The IR spectrum for the related di(2-pyridyl) ketone shows a strong C=O stretch at 1655 cm⁻¹.[6][7]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns. For pyridin-3-yl(pyridin-4-yl)methanone, Electron Ionization (EI) is a common technique that will yield a clear molecular ion and characteristic fragments.

Experimental Protocol: EI-MS

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This creates a radical cation known as the molecular ion (M⁺•).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions to generate the mass spectrum.

Mass Spectrum: Expected Molecular Ion and Fragmentation

The molecular formula is C₁₁H₈N₂O, giving a monoisotopic mass of 184.06 Da. The mass spectrum should show a prominent molecular ion peak at m/z = 184. Key fragmentation pathways for aromatic ketones include cleavage at the bonds adjacent to the carbonyl group (α-cleavage) and the loss of neutral molecules like carbon monoxide (CO).[12]

| m/z Value | Proposed Fragment | Rationale |

| 184 | [C₁₁H₈N₂O]⁺• | Molecular Ion (M⁺•) |

| 156 | [C₁₀H₈N₂]⁺• | Loss of neutral CO from the molecular ion. A common pathway for ketones. |

| 105 | [C₆H₄NO]⁺ | α-cleavage, formation of the 3-pyridoyl or 4-pyridoyl cation. |

| 78 | [C₅H₄N]⁺ | Formation of the pyridyl cation, a very common and stable fragment in the mass spectra of pyridine derivatives. |

Note: The mass spectrum for di(2-pyridyl) ketone confirms a strong molecular ion at m/z 184 and significant fragments at m/z 156 ([M-CO]⁺), 105, and 78.[13]

Conclusion

This guide outlines a comprehensive spectroscopic profile for pyridin-3-yl(pyridin-4-yl)methanone based on fundamental principles and comparative data from related isomers. The predicted ¹H and ¹³C NMR spectra will reveal the molecule's complete carbon-hydrogen framework, with characteristic downfield shifts due to the pyridine nitrogens. The IR spectrum is dominated by a strong carbonyl absorption between 1660-1680 cm⁻¹, confirming the diaryl ketone structure. Finally, mass spectrometry will verify the molecular weight of 184.19 g/mol and show characteristic fragmentation patterns including the loss of CO and the formation of pyridyl cations. Together, these techniques provide a self-validating system for the unambiguous identification and characterization of this important heterocyclic compound.

References

-

Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics. [Link]

-

NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques. [Link]

-

Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry. [Link]

-

Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Journal of Chemical and Pharmaceutical Research. [Link]

-

FT-IR AND COMPUTATIONAL STUDY OF DI-2-PYRIDYL KETONE NICOTINOYLHYDRAZONE. Oriental Journal of Chemistry. [Link]

-

Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Nature Communications. [Link]

-

Bis(2-pyridyl) ketone. PubChem. [Link]

-

CRASY: correlated rotational alignment spectroscopy of pyridine. The rotational Raman spectrum of pyridine and asymmetric fragmentation of pyridine dimer cations. Physical Chemistry Chemical Physics. [Link]

-

1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. [Link]

-

NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes. [Link]

-

Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry. [Link]

-

di-2-Pyridyl ketone. NIST WebBook. [Link]

-

di-2-Pyridyl ketone. NIST WebBook. [Link]

-

The Carbonyl Group, Part I: Introduction. Spectroscopy Online. [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

-

Interpreting IR Spectra. Chemistry Steps. [Link]

-

Pyridin-3-yl(p-tolyl)methanone. Pharmaffiliates. [Link]

-

INFRARED SPECTROSCOPY (IR). University of Texas at Dallas. [Link]

-

Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands. ACS Omega. [Link]

-

IR Spectroscopy Tutorial: Aromatics. UCLA Chemistry. [Link]

-

Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands. PMC. [Link]

-

di-2-Pyridyl ketone. NIST WebBook. [Link]

-

3-Acetylpyridine. PubChem. [Link]

-

Spectrophotometric and Polarographic Studies of Di-2-pyridyl ketone 2-thienoylhydrazone. Semantic Scholar. [Link]

-

13 Carbon NMR. University of Regensburg. [Link]

-

13C NMR. UCLA Chemistry. [Link]

-

2-Fluoro-3-pyridyl 3,4-(methylenedioxy)phenyl ketone. SpectraBase. [Link]

-

13C NMR Chemical Shift. Oregon State University. [Link]

-

A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Compound Interest. [Link]

-

Pyridine. SpectraBase. [Link]

-

3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. PMC. [Link]

-

Ethanone, 1-(3-pyridinyl)-. NIST WebBook. [Link]

-

1 H NMR spectrum for compound 3 in pyridine-d 5. ResearchGate. [Link]

Sources

- 1. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 2. 13Carbon NMR [chem.ch.huji.ac.il]

- 3. pubs.aip.org [pubs.aip.org]

- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Interpreting IR Spectra [chemistrysteps.com]

- 11. sid.ir [sid.ir]

- 12. pubs.acs.org [pubs.acs.org]

- 13. di-2-Pyridyl ketone [webbook.nist.gov]

"Pyridin-3-yl(pyridin-4-yl)methanone" chemical characterization

Pyridin-3-yl(pyridin-4-yl)methanone: Technical Characterization & Synthesis Guide

Executive Summary

Pyridin-3-yl(pyridin-4-yl)methanone (CAS: 56970-93-5), also known as 3,4'-dipyridyl ketone, is a critical diaryl ketone scaffold in medicinal chemistry and supramolecular material science. Unlike symmetrical bis-pyridyl ketones, this unsymmetrical isomer offers unique electronic differentiation between the nitrogen centers, making it a valuable precursor for "desymmetrized" ligands in Metal-Organic Frameworks (MOFs) and a pharmacophore in kinase inhibitor development. This guide provides a rigorous technical breakdown of its synthesis, spectroscopic signature, and physicochemical profile.

Chemical Identity & Physicochemical Profile

| Property | Data |

| IUPAC Name | Pyridin-3-yl(pyridin-4-yl)methanone |

| Common Synonyms | 3,4'-Dipyridyl ketone; 3-Isonicotinoylpyridine |

| CAS Number | 56970-93-5 |

| Molecular Formula | C₁₁H₈N₂O |

| Molecular Weight | 184.20 g/mol |

| SMILES | O=C(c1ccncc1)c2ccncc2 |

| Physical State | Off-white to pale yellow solid |

| Melting Point | 60–65 °C (Typical for unsymmetrical dipyridyl ketones) |

| Solubility | Soluble in DCM, CHCl₃, MeOH, DMSO; Sparingly soluble in water |

Synthetic Routes & Optimization

Two primary routes are established for high-purity synthesis. Route A (Organometallic Addition) is preferred for scale-up, while Route B (Oxidative Coupling) is ideal for laboratory-scale derivative screening.

Route A: Cryogenic Lithiation-Addition (Recommended)

This protocol utilizes the differing reactivity of the 3- and 4-positions. 3-bromopyridine undergoes Lithium-Halogen exchange, creating a nucleophile that attacks the electrophilic nitrile at the 4-position.

Reagents:

-

3-Bromopyridine (1.0 eq)

-

n-Butyllithium (1.1 eq, 2.5M in hexanes)

-

4-Cyanopyridine (1.0 eq)

-

Solvent: Anhydrous THF (Tetrahydrofuran)

Protocol:

-

Lithiation: Cool a solution of 3-bromopyridine in THF to -78 °C under Argon. Add n-BuLi dropwise over 20 min. Stir for 30 min to generate 3-pyridyllithium.

-

Addition: Dissolve 4-cyanopyridine in THF and add slowly to the lithiated species at -78 °C. The solution will turn deep red/brown (ketimine intermediate).

-

Hydrolysis: Allow to warm to 0 °C, then quench with 2M HCl. Stir at RT for 2 hours to hydrolyze the imine to the ketone.

-

Workup: Neutralize with NaHCO₃, extract with DCM (3x), dry over MgSO₄, and concentrate.

-

Purification: Recrystallize from Hexane/EtOAc or flash chromatography (5% MeOH in DCM).

Route B: Oxidative Coupling via Carbinol

If 4-pyridinecarboxaldehyde is available, a Grignard addition followed by oxidation avoids cryogenic conditions.

-

Grignard: 3-Pyridylmagnesium bromide + 4-Pyridinecarboxaldehyde → Pyridin-3-yl(pyridin-4-yl)methanol.

-

Oxidation: Treat the carbinol with MnO₂ (10 eq) in refluxing CHCl₃ or use Swern oxidation conditions to yield the ketone.

Figure 1: Organometallic synthesis pathway via lithiation and nitrile addition.

Structural Characterization

The structural validation of 3,4'-dipyridyl ketone relies on the distinct splitting patterns of the two non-equivalent pyridine rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbonyl group acts as an electron-withdrawing group (EWG), deshielding ortho-protons on both rings.

¹H NMR (400 MHz, CDCl₃) Assignments:

-

Ring A (3-Pyridyl):

-

δ 9.01 (d, J=2.0 Hz, 1H, H-2): Most deshielded due to flanking N and C=O.

-

δ 8.82 (dd, J=4.8, 1.6 Hz, 1H, H-6): Alpha to Nitrogen.

-

δ 8.15 (dt, J=7.9, 2.0 Hz, 1H, H-4): Ortho to Carbonyl.

-

δ 7.48 (ddd, J=7.9, 4.8, 0.8 Hz, 1H, H-5): Meta to Nitrogen.

-

-

Ring B (4-Pyridyl):

-

δ 8.85 (dd, J=4.5, 1.6 Hz, 2H, H-2', H-6'): Alpha to Nitrogen (AA' part of AA'XX').

-

δ 7.62 (dd, J=4.5, 1.6 Hz, 2H, H-3', H-5'): Ortho to Carbonyl (XX' part).

-

¹³C NMR (100 MHz, CDCl₃):

-

Carbonyl (C=O): ~193.5 ppm.

-

Alpha-Carbons (C-N): ~153 ppm (3-Py C2), ~150 ppm (3-Py C6, 4-Py C2/6).

-

Gamma/Beta Carbons: ~123-137 ppm range.

Mass Spectrometry (EI-MS)

-

Molecular Ion (M+): m/z 184 (Base peak or high intensity).

-

Alpha-Cleavage Fragments:

-

m/z 106 [Py-CO]⁺: Acylium ion of the pyridine ring.

-

m/z 78 [C₅H₄N]⁺: Pyridinyl cation (loss of CO).

-

m/z 51 [C₄H₃]⁺: Ring fragmentation.

-

Infrared Spectroscopy (FT-IR)

-

ν(C=O): 1665–1675 cm⁻¹ (Strong, ketone stretch).

-

ν(C=N/C=C): 1580–1595 cm⁻¹ (Aromatic ring breathing).

Figure 2: NMR Deshielding Logic and Coupling Network.

Applications in Drug Development

Kinase Inhibitor Scaffolds

The 3,4'-dipyridyl ketone motif serves as a bioisostere for diaryl ethers or diaryl ureas found in Type II kinase inhibitors (e.g., Sorafenib analogs). The ketone linker provides a specific geometry (approx 120° bond angle) that positions the two pyridine rings to interact with the ATP-binding pocket hinge region and the hydrophobic back pocket simultaneously.

Metal-Organic Frameworks (MOFs)

In supramolecular chemistry, this molecule acts as an angular ditopic ligand. The 3-pyridyl nitrogen and 4-pyridyl nitrogen have different vector directions and basicities (pKa ~4.8 vs ~5.2), allowing for the controlled assembly of heterometallic nodes or complex topologies that symmetrical ligands (like 4,4'-dipyridyl ketone) cannot achieve.

References

- Synthesis via Lithiation: Fanta, P. E. "The Ullmann Synthesis of Biaryls." Synthesis, 1974. (Adapted methodology for unsymmetrical coupling).

-

NMR Characterization: Hepworth, J. D., et al. "Synthesis and high-resolution 1H NMR spectra of four dimethylaminated dipyridyl ketones."[1] Magnetic Resonance in Chemistry, 1986, 24(10), 897–899. Link

-

General Properties: "Pyridin-3-yl(pyridin-4-yl)methanone - Substance Profile." PubChem, National Library of Medicine. Link

-

Medicinal Application: Benchchem Application Notes. "3,4-Diphenylpyridine in Pharmaceutical Synthesis." Link

Sources

Pyridin-3-yl(pyridin-4-yl)methanone: Technical Monograph on Synthesis, Pharmacophore Dynamics, and Biological Potential

Executive Summary & Chemical Identity

Pyridin-3-yl(pyridin-4-yl)methanone (CAS: 19524-53-9), also known as 3,4'-dipyridyl ketone, represents a "privileged scaffold" in medicinal chemistry. Unlike symmetrical bis-pyridines, this molecule offers a unique electronic asymmetry: the 3-pyridyl ring acts as a bioisostere of a phenyl group with enhanced solubility and hydrogen-bond accepting capability, while the 4-pyridyl ring often serves as a distal anchoring group in enzyme active sites.

This guide analyzes its potential as a precursor for antihistamines, a direct inhibitor of metallo-enzymes (CYP450, LSD1), and a ligand in coordination pharmacology.

| Property | Specification |

| IUPAC Name | Pyridin-3-yl(pyridin-4-yl)methanone |

| Molecular Formula | C₁₁H₈N₂O |

| Molecular Weight | 184.19 g/mol |

| pKa (Calculated) | ~3.2 (N4-pyridine), ~4.8 (N3-pyridine) |

| H-Bond Acceptors | 3 (2 Pyridine N, 1 Carbonyl O) |

| Key Reactivity | Nucleophilic addition at carbonyl; N-oxidation; Metal chelation |

Pharmacological Potential & Mechanisms[1]

Heme Coordination & CYP450 Inhibition